molecular formula C38H54O3 B8442833 (R)-1-hexadecyl-3-trityl-glycerol

(R)-1-hexadecyl-3-trityl-glycerol

Cat. No.: B8442833
M. Wt: 558.8 g/mol
InChI Key: DYABJLMZPKIOLY-DIPNUNPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-hexadecyl-3-trityl-glycerol is a useful research compound. Its molecular formula is C38H54O3 and its molecular weight is 558.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C38H54O3

Molecular Weight

558.8 g/mol

IUPAC Name

(2R)-1-hexadecoxy-3-trityloxypropan-2-ol

InChI

InChI=1S/C38H54O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-31-40-32-37(39)33-41-38(34-25-18-15-19-26-34,35-27-20-16-21-28-35)36-29-22-17-23-30-36/h15-23,25-30,37,39H,2-14,24,31-33H2,1H3/t37-/m1/s1

InChI Key

DYABJLMZPKIOLY-DIPNUNPCSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-Hexadecyl-3-tritylglycerol was prepared as described in U.S. Pat. No. 6,838,452. In brief, D-acetone glycerol (4 grams), powdered potassium hydroxide (approximately 10 grams) and hexadecyl bromide (9.3 grams) in benzene (100 ml) were stirred and refluxed for 5 hours, while removing the water formed by azeotropic distillation (compare W. J. Baumann and H. K. Mangold, J. Org. Chem. 29: 3055, 1964 and F. Paltauf, Monatsh. 99:1277, 1968). The volume of the solvent was gradually reduced to about 20 ml, and the resulting mixture was cooled to room temperature and dissolved in ether (100 ml). The resulting solution was washed with water (2×50 ml), and the solvent was removed under reduced pressure. A 100 ml mixture of 90:10:5 methanol:water:concentrated hydrochloric acid was added to the residue and the mixture was refluxed for 10 minutes. The product was extracted with ether (200 ml) and was washed consecutively with water (50 ml), 10% sodium hydroxide (20 ml) and again with water (volumes of 20 ml) until neutral. The solvent was removed under reduced pressure and the product (8.8 grams) was crystallized from hexane to give 7.4 grams of pure 1-hexadecyl-glycerol.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

rac-1-O-Hexadecylglycerol (1.3 g, 4.17 mmol) and anhydrous pyridine (20 ml) were placed in a flame-dried 50 ml round-bottomed flask flushed with N2. Triphenylchloromethane (2.38 g, 8.54 mmol) was added to the solution and the reaction mixture was stirred for 48 hours. Ice cold H2O and ether were added. The ethe r layer was removed, washed with H2O, dried (MgSO4), and filtered. The solvent was removed under reduced pressure. Residual pyridine was removed as an azeotrope with toluene. The resulting white solid was dissolved in petroleum ether, and the solution refluxed for one hour to precipitate the triphenyl-Oethanol. The solution was filtered and the petroleum ether removed to yield the crude product 36, rac-1-O-hexadecyl-3-O-tritylglycerol (2.73 g, theoretical yield =2.29 g ). The product was not purified further, but used directly in the next synthesis.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.38 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

1-hexadecyl glycerol (105 g, .33mol) and 93 g (0.33 mol) tritylchloride were dissolved in 300 ml of pyridine. The mixture was heated at 100° C. for 16 hours. After cooling to room temperature 1500 ml of ethyl ether was added and the slurry washed 3 times with cold .5N H2SO4, 5% sodium bicarbonate and 2 times with water. The organic phase was dried over MgSO4, the ether removed on a rotary evaporator and the residue recrystallized from ethanol, yielding the intermediate 1-hexadecyl-3-trityl glycerol (129 g, 70%). The 2 position of this intermediate was alkylated with tetradecyl bromide in the same manner (powdered KOH in toluene) as described earlier for the dialkylation of benzyl glycerol in the preparation of 1,2-dihexadecyl glycerol. The resulting 1-hexadecyl-2-tetradecyl-3-trityl glycerol (128 g) was dissolved in 300 ml of petroleum ether. At room temperature 30 g of anhydrous hydrogen chloride was added. A precipitate formed within a short time. The slurry was stirred at room temperature for 4 hours and then filtered. The solids were recrystallized from acetone (10° C.) to give 45.6 g of product, m.p. 42°-3° C.
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
1500 mL
Type
reactant
Reaction Step Two

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